2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one
Description
Historical Context and Evolution of Thiazolidin-4-one Chemistry in Research
The exploration of thiazolidin-4-one chemistry dates back over a century, with initial syntheses paving the way for a deeper understanding of their chemical properties and potential applications. Early research focused on the fundamental reactions and synthesis of the core structure. A common and enduring method for their synthesis involves the one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid. ijper.orgnih.gov
Over the decades, the field has evolved significantly. The development of new synthetic methodologies, including the use of catalysts and microwave-assisted synthesis, has allowed for the creation of vast libraries of thiazolidin-4-one derivatives with diverse substitutions at the 2, 3, and 5 positions of the ring. nih.gov This has been instrumental in exploring the structure-activity relationships (SAR) of these compounds, a key aspect of modern drug discovery.
Importance of the 1,3-Thiazolidin-4-one Scaffold in Heterocyclic Chemistry and Chemical Biology
The 1,3-thiazolidin-4-one scaffold is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. The versatility of the thiazolidin-4-one ring allows for the introduction of various functional groups at different positions, which can modulate the compound's steric, electronic, and lipophilic properties, and in turn, its biological activity.
The importance of this scaffold is underscored by the diverse range of biological activities reported for its derivatives, including:
Antimicrobial
Anticancer
Anti-inflammatory
Antiviral
Anticonvulsant
Antidiabetic
This broad spectrum of activity has made the 1,3-thiazolidin-4-one nucleus a focal point for the development of new therapeutic agents.
Overview of Research Trajectories for 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one
Specific research on this compound is not extensively documented in publicly available scientific literature. However, based on the general synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones, its preparation would likely involve the reaction of phenethylamine, benzaldehyde (B42025), and thioglycolic acid. ijper.orgnih.govosi.lv
While detailed experimental data and biological activity studies for this specific compound are not readily found, its structure suggests potential areas of interest for future research. The presence of the phenyl group at the 2-position and the phenylethyl group at the 3-position provides a unique combination of aromatic and aliphatic moieties, which could influence its interaction with biological targets. Future research could focus on the synthesis and characterization of this compound, followed by screening for various biological activities to determine its potential as a lead compound in drug discovery.
Due to the limited specific research on this compound, data tables detailing its biological activity or physicochemical properties are not available at this time.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-16-13-20-17(15-9-5-2-6-10-15)18(16)12-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFLTNZHNFZPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Reaction Pathways for 2 Phenyl 3 2 Phenylethyl 1,3 Thiazolidin 4 One and Its Derivatives
Classical Cyclocondensation Approaches to the 1,3-Thiazolidin-4-one Ring System
Traditional methods for constructing the 1,3-thiazolidin-4-one ring often involve a stepwise approach, which allows for the isolation and purification of intermediates. These methods have been foundational in the synthesis of this class of heterocyclic compounds.
MALI Reaction (Mercaptoacetic Acid Looking Imine) Variants
The MALI (Mercaptoacetic Acid Looking Imine) reaction is a key method for producing 1,3-thiazolidin-4-ones. It primarily involves the cyclocondensation between an imine, which is typically generated in situ from the reaction of an aldehyde and an amine, and α-mercaptoacetic acid. researchgate.net A solvent-free methodology has been developed for this reaction, utilizing a mechanical grinding reaction equipment (MGRE) to macerate a solid-liquid mixture of anilines, benzaldehydes, and thioglycolic acid at room temperature. researchgate.net This approach is considered a green methodology due to its solvent-free nature and easy work-up. researchgate.net
The general mechanism for the MALI reaction involves two proposed pathways. In the first, the aldehyde and amine react to form an imine intermediate. The sulfur atom of mercaptoacetic acid then attacks the carbon atom of the imine, followed by intramolecular cyclization to yield the thiazolidinone. nih.gov In the second proposed mechanism, an amide is initially formed from the aldehyde, thioglycolic acid, and amine, which then undergoes cyclocondensation to form the final product. nih.gov
Reactions of Imines/Schiff Bases with Thioglycolic Acid
A widely employed and classical method for the synthesis of 1,3-thiazolidin-4-ones is the reaction of pre-formed imines, also known as Schiff bases, with thioglycolic acid. hueuni.edu.vn This two-step approach involves the initial condensation of an amine with an aldehyde to form the Schiff base, which is then isolated. researchgate.net In the subsequent step, the purified Schiff base is reacted with thioglycolic acid, leading to the formation of the 1,3-thiazolidin-4-one ring through cyclization. hueuni.edu.vnpsu.edu
This method offers the advantage of being able to purify the intermediate imine, which can lead to a cleaner final product. Various solvents, such as benzene (B151609) or toluene (B28343), are often used with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards product formation. hueuni.edu.vnhilarispublisher.com Microwave irradiation has also been shown to significantly accelerate this reaction, providing higher yields in shorter reaction times compared to conventional heating methods. nih.gov
Cyclization of Thiourea (B124793) Derivatives with Electrophiles
An alternative strategy for the synthesis of the 1,3-thiazolidin-4-one scaffold involves the cyclization of thiourea derivatives with suitable electrophiles. Thioureas can be readily synthesized with a wide range of substituents, offering a versatile entry point to diverse thiazolidinone products. crimsonpublishers.com
In one such approach, thiourea derivatives react with 1,3-bielectrophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.com The proposed mechanism involves the initial formation of a thiourea from the reaction of an isothiocyanate and a primary amine. This is followed by a nucleophilic attack of the thiourea's sulfur atom on the carbon-carbon triple bond of DMAD. Subsequent intramolecular cyclization through a nucleophilic attack of the nitrogen onto a carbonyl group, followed by the elimination of methanol, yields the 2-imino-1,3-thiazolidin-4-one derivative. crimsonpublishers.com Another method involves the cyclization of thioureas with haloacyl halides, such as bromoacyl bromides, to produce iminothiazolidinones. researchgate.net
One-Pot Multicomponent Reactions (MCRs) for Thiazolidin-4-one Synthesis
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced environmental impact. These reactions combine three or more reactants in a single reaction vessel to form a complex product in a single step, avoiding the need for isolating intermediates.
Catalyst-Free Protocols for 2-Phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one Synthesis
The synthesis of 1,3-thiazolidin-4-ones, including this compound, can be achieved through catalyst-free, one-pot, three-component reactions. researchgate.net This approach typically involves the direct interaction of an amine, an aldehyde, and thioglycolic acid. researchgate.net The reaction proceeds by mixing the components, often under solvent-free conditions and with heating, where the mercaptoacetic acid can act as a self-catalyst. researchgate.net
Another catalyst-free, one-pot method involves the reaction of a phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate. The reaction is typically stirred in a solvent like ethanol (B145695) at room temperature. crimsonpublishers.com This protocol allows for molecular complexity and diversity in the final products. crimsonpublishers.com
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class |
| Primary Amine | Aromatic Aldehyde | Thioglycolic Acid | Solvent-free, Heat | 2,3-disubstituted 1,3-thiazolidin-4-ones |
| Phenyl Isothiocyanate | Primary Amine | Dimethyl Acetylenedicarboxylate | Ethanol, Room Temp | 2-imino-1,3-thiazolidin-4-ones |
Utilization of Solid Acid Catalysts in Thiazolidin-4-one Formation
To enhance reaction rates and yields, various solid acid catalysts have been employed in the one-pot synthesis of 1,3-thiazolidin-4-ones. These catalysts are often environmentally benign, reusable, and easy to separate from the reaction mixture.
One example is the use of nano-CdZr4(PO4)6 as a heterogeneous catalyst under ultrasonic irradiation. This method facilitates the reaction of an aldehyde, an aniline, and thioglycolic acid, with the catalyst activating the carbonyl group of the aldehyde. nih.gov Another effective solid acid catalyst is β-cyclodextrin-SO3H, which has been used under solvent-free conditions. rroij.com This catalyst is believed to enhance the electrophilic character of the aldehyde's carbonyl group, facilitating the formation of the imine intermediate and subsequent cyclization. nih.govrroij.com Zeolites have also been utilized as an efficient and recyclable activation surface for the microwave-assisted synthesis of quinolinyl thiazolidinones. nih.gov
| Catalyst | Reaction Components | Conditions | Key Advantages |
| nano-CdZr4(PO4)6 | Aldehyde, Aniline, Thioglycolic Acid | Ultrasonic Irradiation | High efficiency, Heterogeneous |
| β-cyclodextrin-SO3H | Aldehyde, Amine, Thioglycolic Acid | Solvent-free | High yields, Green catalyst |
| Zeolite | 2-chloroquinoline-3-carbaldehyde, Aniline, Thioglycolic Acid | Microwave Irradiation | Recyclable, Efficient |
Microwave-Assisted and Ultrasonic-Promoted Synthesis Techniques
Modern synthetic approaches for 1,3-thiazolidin-4-ones, including this compound, have increasingly utilized microwave irradiation and ultrasound as alternative energy sources to classical heating. nih.govresearchgate.net These techniques offer significant advantages, including accelerated reaction rates, improved yields, and often milder reaction conditions. nih.govtandfonline.com
Microwave-assisted synthesis leverages the ability of polar molecules in the reaction mixture to align with the rapidly changing electric field, generating heat volumetrically and homogeneously. nih.gov This efficient heating can dramatically reduce reaction times from hours to mere minutes. researchgate.neteurekaselect.com For the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones, a one-pot, three-component reaction of an aldehyde, an amine, and thioglycolic acid can be effectively carried out under microwave irradiation. scilit.comccsenet.orgccsenet.org The use of solvents like toluene or even solvent-free conditions on a solid support such as silica (B1680970) have been reported to be effective. nih.govscilit.com
Ultrasonic-promoted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. researchgate.nettandfonline.com The synthesis of 1,3-thiazolidin-4-ones via the condensation of aldehydes, amines, and thioglycolic acid has been successfully achieved using ultrasound irradiation, often resulting in excellent yields in short reaction times. researchgate.netnih.gov This method is considered an eco-friendly and efficient alternative to conventional methods. researchgate.nettandfonline.com
Table 1: Comparison of Synthesis Techniques for 1,3-Thiazolidin-4-one Derivatives
| Technique | Typical Reaction Time | Yields | Conditions | Reference |
| Conventional Heating | 12–48 hours | Moderate to Good | Reflux, often with dehydrating agents | tandfonline.com |
| Microwave-Assisted | 6–15 minutes | High to Excellent | Solvent or solvent-free, open or sealed vessel | nih.govresearchgate.net |
| Ultrasonic-Promoted | 12–65 minutes | High to Excellent | Room or slightly elevated temperature | researchgate.netresearchgate.net |
Mechanistic Investigations of 1,3-Thiazolidin-4-one Formation Reactions
The formation of the 1,3-thiazolidin-4-one ring is a well-established process, primarily proceeding through a three-component reaction. bohrium.com Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields.
Detailed Reaction Mechanisms (e.g., Nucleophilic Attack, Intramolecular Cyclization)
The generally accepted mechanism for the formation of this compound involves a sequence of condensation and cyclization reactions. bohrium.com The initial step is the condensation of benzaldehyde (B42025) with 2-phenylethylamine to form an intermediate Schiff base (imine). researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.
The second stage of the mechanism involves the reaction of the in-situ generated imine with mercaptoacetic acid. This proceeds via a nucleophilic attack of the thiol group of mercaptoacetic acid on the electrophilic carbon of the imine C=N double bond. This addition reaction forms a key acyclic intermediate.
The final step is an intramolecular cyclization. The nitrogen atom of the intermediate attacks the carbonyl carbon of the carboxylic acid moiety, leading to the formation of a five-membered ring and the elimination of a water molecule. bohrium.com This intramolecular condensation closes the 1,3-thiazolidin-4-one ring.
Role of Intermediates in Thiazolidin-4-one Synthesis
Following the addition of mercaptoacetic acid to the imine, an open-chain thioether adduct is formed. This species is another key intermediate that rapidly undergoes intramolecular cyclization to yield the final thiazolidin-4-one product. In some cases, particularly under certain reaction conditions, the formation of by-products such as 2-aryl-1,3-oxathiolan-5-ones can occur, suggesting a competitive reaction pathway. researchgate.net
Green Chemistry Principles in the Synthesis of Thiazolidin-4-ones
The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically important scaffolds like 1,3-thiazolidin-4-ones to minimize environmental impact. nih.gov
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it reduces waste, cost, and the hazards associated with volatile organic solvents. The synthesis of 1,3-thiazolidin-4-one derivatives has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding. researchgate.nettandfonline.com In these methods, the reactants are mixed, sometimes with a solid support or a catalytic amount of acid, and heated or agitated to promote the reaction. tandfonline.com This approach not only aligns with green chemistry principles but can also lead to higher yields and simpler work-up procedures. bohrium.com
Aqueous Reaction Media and Heterogeneous Catalysis
The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Several protocols have been developed for the synthesis of 2,3-disubstituted 4-thiazolidinones in aqueous media. nih.gov These reactions can be promoted by surfactants or catalysts that facilitate the interaction of the organic reactants in the aqueous phase. nih.gov
Heterogeneous catalysts play a significant role in greening the synthesis of 1,3-thiazolidin-4-ones. researchgate.net These catalysts, which are in a different phase from the reactants, can be easily recovered and reused, reducing waste and cost. Examples of heterogeneous catalysts used in this synthesis include zeolites, acid-activated montmorillonite, and various supported catalysts. researchgate.netresearchgate.net These catalysts can provide acidic sites to promote the condensation and cyclization steps of the reaction, often under mild and environmentally friendly conditions. researchgate.net
Table 2: Green Chemistry Approaches in 1,3-Thiazolidin-4-one Synthesis
| Green Approach | Description | Advantages | Reference |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with microwave or mechanical activation. | Reduced waste, lower cost, simpler purification. | bohrium.comtandfonline.com |
| Aqueous Media | Water is used as the reaction solvent. | Environmentally benign, safe, and inexpensive. | nih.gov |
| Heterogeneous Catalysis | Solid catalysts that are easily separated from the reaction mixture are employed. | Catalyst reusability, reduced waste, milder conditions. | researchgate.netresearchgate.net |
Chemical Reactivity and Derivatization Strategies of 2 Phenyl 3 2 Phenylethyl 1,3 Thiazolidin 4 One
Functionalization at the C-5 Position of the Thiazolidin-4-one Ring
The C-5 position of the thiazolidin-4-one ring is characterized by an active methylene (B1212753) group (-CH₂-), flanked by a sulfur atom and a carbonyl group. This structural arrangement imparts significant acidity to the methylene protons, making the C-5 carbon a potent nucleophile. This reactivity is the basis for a variety of carbon-carbon bond-forming reactions, enabling the introduction of diverse substituents at this position. researchgate.net
The Knoevenagel condensation is a cornerstone reaction for the functionalization of the C-5 position in thiazolidin-4-ones. mdpi.com This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine (B6355638) or sodium ethoxide, followed by the elimination of a water molecule. researchgate.netmdpi.com The product is a 5-arylidene or 5-alkylidene derivative, featuring an exocyclic double bond.
The reaction with aromatic aldehydes is particularly facile and widely reported for various 2,3-disubstituted thiazolidin-4-ones. researchgate.net For 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one, this reaction is expected to proceed readily with a range of substituted benzaldehydes to yield the corresponding 5-benzylidene derivatives. The general scheme for this reaction is presented below.
General Reaction Scheme for Knoevenagel Condensation:
Research on analogous structures demonstrates that this reaction is versatile, accommodating a wide array of substituents on the aromatic aldehyde. The reaction conditions are generally mild, often involving refluxing in a suitable solvent like benzene (B151609) or ethanol (B145695) in the presence of a catalytic amount of base. researchgate.net
| Thiazolidinone Reactant | Aldehyde | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 2,3-Diphenyl-1,3-thiazolidin-4-one | Benzaldehyde (B42025) | Sodium ethoxide / Benzene | 5-Benzylidene-2,3-diphenyl-1,3-thiazolidin-4-one | researchgate.net |
| 2-(2-chloroquinolin-3-yl)-3-phenylthiazolidin-4-one | Various aromatic aldehydes | β-cyclodextrin-SO3H / Solvent-free | 5-Arylidene derivatives | mdpi.com |
| Thiazolidine-2,4-dione | p-Nitrobenzaldehyde | Piperidine / Ethanol | 5-(4-Nitrobenzylidene)thiazolidine-2,4-dione | mdpi.com |
Beyond the classic Knoevenagel condensation, the active methylene group at C-5 can react with other carbonyl-containing compounds. The reactivity extends to ketones, although these reactions are generally slower and may require more forcing conditions compared to those with aromatic aldehydes. nih.gov The reaction with dicarbonyl compounds can lead to the formation of products with two thiazolidinone fragments. nih.gov
Furthermore, the 5-arylidene derivatives obtained from Knoevenagel condensations possess an α,β-unsaturated carbonyl system. This moiety is susceptible to Michael-type addition reactions, where nucleophiles can add to the exocyclic double bond, providing another avenue for derivatization. nih.gov For instance, the reaction of 5-benzylidene derivatives with nucleophiles like hydrazine (B178648) can lead to the formation of new heterocyclic rings fused to the thiazolidinone core. researchgate.net
Transformations Involving the Exocyclic Groups of this compound
The exocyclic groups—the phenyl ring at C-2 and the phenylethyl group at N-3—offer further sites for chemical modification. These transformations allow for the fine-tuning of the molecule's properties without altering the core heterocycle.
The two aromatic rings within the structure are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. While no studies have reported the direct substitution on this compound, the successful synthesis of numerous thiazolidin-4-one derivatives bearing substituted aryl groups at the C-2 and N-3 positions suggests the stability of the heterocyclic ring under these conditions. mdpi.comnih.gov For example, derivatives with chloro, fluoro, and nitro substituents on the 2-phenyl ring have been synthesized, typically by using a pre-functionalized benzaldehyde in the initial cyclization reaction. mdpi.comnih.govnih.gov
Direct substitution would likely require careful selection of reagents and reaction conditions to avoid side reactions with the thiazolidinone ring, particularly the sulfur atom, which is susceptible to oxidation. It is anticipated that the 2-phenyl group would be the more reactive of the two aromatic rings towards electrophilic attack due to the electronic nature of its attachment to the heterocycle.
Reactivity of the Thiazolidin-4-one Heterocycle Towards Various Reagents
The thiazolidin-4-one ring itself can undergo several transformations, including oxidation, reduction, and ring-opening reactions.
Oxidation: The sulfur atom at position 1 is a key site of reactivity. It can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone (1,1-dioxide). nih.gov This transformation significantly alters the geometry and electronic properties of the ring. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide. The resulting sulfones are stable compounds, and their formation has been confirmed by X-ray crystallography in analogous systems. nih.gov
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | Not specified | 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide | nih.gov |
| General 2,3-disubstituted thiazolidin-4-ones | Hydrogen peroxide / Acetic acid | Corresponding sulfones | researchgate.net |
Reduction: The carbonyl group at the C-4 position is generally unreactive towards mild reducing agents. mdpi.com However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group. This reaction is often accompanied by the cleavage of the heterocyclic ring between the sulfur and the C-2 atom, leading to the formation of an N-substituted amide. researchgate.net Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of aldehydes and ketones to alcohols and may potentially reduce the C-4 carbonyl without ring cleavage, although this is less commonly reported for this specific heterocycle. chemguide.co.uksavemyexams.com
Ring Opening: The thiazolidin-4-one ring can be susceptible to hydrolytic cleavage under harsh conditions, such as in boiling water or strong acidic or basic media. researchgate.net This leads to the opening of the ring and the formation of acyclic products, which can be a limiting factor in certain synthetic applications but can also be exploited for further transformations.
Complexation Behavior of 1,3-Thiazolidin-4-one Derivatives with Metal Ions
Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are known to act as ligands for metal ions. Thiazolidin-4-one derivatives are no exception and can form coordination complexes with various divalent and trivalent metal ions. The lone pairs of electrons on the carbonyl oxygen, the ring nitrogen, and the sulfur atom can participate in coordinating to a metal center.
Studies on related thiazolidine (B150603) derivatives, such as (2RS,4R)-thiazolidine-2,4-dicarboxylic acid (TIDA), have shown that these molecules can act as tridentate ligands, forming chelate rings with metal ions like Mg(II), Ca(II), Cu(II), Zn(II), and Al(III). mdpi.com The formation of 1:1 ligand-to-metal complexes is commonly observed. mdpi.com While this compound lacks the carboxylic acid groups that enhance the chelating ability of TIDA, the heteroatoms within its core structure still provide potential binding sites for metal ions. The stability and coordination geometry of such complexes would depend on the nature of the metal ion and the reaction conditions.
Advanced Spectroscopic and Structural Elucidation Techniques in Thiazolidin 4 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analysis
One-dimensional ¹H and ¹³C NMR spectra offer a direct map of the hydrogen and carbon frameworks of a molecule. For thiazolidin-4-one derivatives, specific chemical shift regions are characteristic of the core structure and its substituents. mdpi.com
In the ¹H NMR spectrum of a compound like 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one, the proton at the C2 position (SCHN) is expected to appear as a singlet between 5.50 and 6.17 ppm. The methylene (B1212753) protons of the thiazolidinone ring (-CH₂-S-) typically resonate as distinct signals, often multiplets or doublets, in the range of 3.38 to 3.82 ppm. researchgate.net The protons of the N-phenylethyl group would present as two triplets corresponding to the two methylene groups, while the aromatic protons of both phenyl rings would appear in the downfield region of approximately 7.00-8.00 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the thiazolidin-4-one ring is characteristically found far downfield, often above 170 ppm. The C2 and C5 carbons of the thiazolidinone ring typically appear between 58-65 ppm and 32-40 ppm, respectively. mdpi.com The remaining signals would correspond to the carbons of the phenyl and phenylethyl substituents.
Exemplary NMR Data Interpretation Below is a table of expected chemical shifts for this compound, based on values reported for analogous structures.
| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| C=O (C4) | - | ~171 |
| SCHN (C2) | ~5.8 (s, 1H) | ~63 |
| SCH₂ (C5) | ~3.8 (d, 1H), ~3.7 (d, 1H) | ~35 |
| N-CH₂ | ~3.6 (t, 2H) | ~45 |
| Ph-CH₂ | ~2.9 (t, 2H) | ~34 |
| Aromatic C-H | ~7.2-7.5 (m, 10H) | ~127-138 |
| Aromatic C (quaternary) | - | ~130-140 |
This is an illustrative table. Actual chemical shifts may vary.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign each signal and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov These techniques reveal correlations between nuclei, providing a complete picture of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a clear correlation between the two methylene groups of the phenylethyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals corresponding to each proton signal identified in the ¹H NMR spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. nih.gov It is invaluable for connecting different fragments of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons to the C2 and C4 carbons of the thiazolidinone ring, confirming the position of the phenylethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This information is critical for determining the molecule's three-dimensional conformation and stereochemistry. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For thiazolidin-4-ones, the most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching band of the amide group, which typically appears in the range of 1654–1680 cm⁻¹. mdpi.comresearchgate.net The presence of this band confirms the integrity of the thiazolidin-4-one ring. Other key absorptions would include C-H stretching from the aromatic and aliphatic groups, C-N stretching, and C-S stretching vibrations. researchgate.net
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretch | ~1670 |
| C-H (Aromatic) | Stretch | ~3100-3000 |
| C-H (Aliphatic) | Stretch | ~3000-2850 |
| C-N | Stretch | ~1480-1390 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₇H₁₇NOS), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass.
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Key fragmentation pathways could include the cleavage of the bond between the nitrogen and the phenylethyl group, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure, confirming the identity of the substituents and the core ring system. sapub.org
Plausible Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Identity |
|---|---|
| 283 | [M]⁺ Molecular Ion |
| 178 | [M - C₈H₉]⁺ (Loss of phenylethyl group) |
| 105 | [C₈H₉]⁺ (Phenylethyl cation) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. By diffracting X-rays off a single crystal, a precise electron density map of the molecule can be generated.
For thiazolidin-4-one derivatives, crystallographic studies reveal important conformational details. The five-membered thiazolidine (B150603) ring can adopt various conformations, such as an envelope or a planar form. researchgate.netnih.gov For example, in the closely related compound 3-benzyl-2-phenyl-1,3-thiazolidin-4-one, the thiazolidine ring was found to be essentially planar. nih.gov X-ray analysis would also determine the precise dihedral angles between the thiazolidinone ring and the two phenyl rings, providing a complete picture of the molecule's spatial arrangement and packing in the crystal lattice. researchgate.netnih.gov
Illustrative Crystallographic Data (from an analogous compound)
| Parameter | Value (for 3-benzyl-2-phenyl-1,3-thiazolidin-4-one) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.5734 |
| b (Å) | 10.1402 |
| c (Å) | 10.1496 |
| β (°) | 104.305 |
Data from Fun, H.-K., et al. (2011). nih.gov
Computational and Theoretical Investigations of 2 Phenyl 3 2 Phenylethyl 1,3 Thiazolidin 4 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one, these methods offer a detailed picture of its electronic structure and conformational possibilities.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of thiazolidin-4-one derivatives, DFT has been employed to determine optimized molecular geometries, including bond lengths and angles, and to analyze the electronic properties. researchgate.net Studies on similar thiazolidin-4-one scaffolds have utilized DFT to predict the lowest energy conformers and to understand the distribution of electron density within the molecule. drugbank.com These calculations are crucial for predicting the molecule's reactivity and intermolecular interactions.
For instance, DFT calculations can reveal the Mulliken atomic charges, which indicate the partial charge on each atom, and the dipole moment, providing insight into the molecule's polarity. researchgate.net The calculated geometric parameters from DFT are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net
Table 1: Representative DFT Calculated Properties for a Thiazolidin-4-one Core Structure
| Property | Value |
| Total Energy | Varies based on specific derivative |
| Dipole Moment | Varies based on substituents |
| HOMO Energy | Typically in the range of -6 to -7 eV |
| LUMO Energy | Typically in the range of -1 to -2 eV |
| HOMO-LUMO Gap | Typically in the range of 4 to 5 eV |
Note: The values presented are representative for the thiazolidin-4-one core and will vary for the specific compound this compound.
The thiazolidin-4-one ring is susceptible to modifications at positions 2, 3, and 5, which can lead to various conformations and tautomeric forms. nih.gov DFT calculations are instrumental in performing conformational analysis to identify the most stable spatial arrangement of the atoms. drugbank.com For substituted thiazolidin-4-ones, different isomers, such as endo and exo conformers, can exist, and their relative energies can be calculated to determine the most energetically favorable form. nih.gov
Tautomerism is a significant consideration for thiazolidin-4-ones, particularly those with an amino or imino group at the 2-position. The equilibrium between the phenylamino and phenylimino tautomeric forms has been investigated using DFT. researchgate.net These studies often indicate that the phenylimino form is thermodynamically more favorable than the phenylamino form. researchgate.net The energy difference between tautomers can be calculated to predict their relative populations at equilibrium. beilstein-journals.org The existence of amine-imine tautomerism has been confirmed by comparing experimental spectroscopic data with theoretical calculations.
Table 2: Theoretical Tautomerization Energy Comparison
| Tautomeric Form | Relative Energy (kcal/mol) |
| Phenylamino | Higher Energy |
| Phenylimino | Lower Energy (More Stable) |
Note: This table represents a general finding for 2-substituted thiazolidin-4-ones; the exact energy difference will depend on the specific substituents.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-Clinical Focus)
Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. These methods are crucial in the early stages of drug discovery for identifying potential protein targets and understanding the mechanism of interaction.
Molecular docking studies have been extensively performed on thiazolidin-4-one derivatives to predict their binding modes within the active sites of various enzymes. These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net
Shikimate Kinase: This enzyme is a target in the shikimate pathway, which is essential for the survival of certain pathogens. beilstein-journals.org Docking studies have shown that thiazolidin-4-one derivatives can fit into the active site of Shikimate kinase, suggesting their potential as inhibitors. nih.gov
MurB: This enzyme is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Thiazolidin-4-ones have been investigated as potential inhibitors of MurB. wikipedia.org
CYP51 (Lanosterol 14α-demethylase): This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi. Azole-containing compounds are known inhibitors of CYP51. nih.gov Molecular docking studies help in understanding how thiazolidin-4-one derivatives might interact with the active site of this enzyme. nih.gov
Table 3: Representative Predicted Binding Energies of Thiazolidin-4-one Derivatives with Target Enzymes
| Enzyme Target | PDB ID | Predicted Binding Energy (kcal/mol) |
| Shikimate Kinase | e.g., 2IYQ | Varies |
| MurB | e.g., 2Q85 | Varies |
| CYP51 | e.g., 3LD6 | Varies |
Note: The binding energies are highly dependent on the specific derivative and the docking software used.
Molecular docking and dynamics simulations are instrumental in elucidating the principles of molecular recognition between a ligand and its target. These studies can identify the specific amino acid residues in the active site that are crucial for binding. researchgate.net For thiazolidin-4-one derivatives, interactions often involve hydrogen bonding with polar residues and hydrophobic interactions with nonpolar residues. researchgate.net Understanding these recognition principles is vital for designing more potent and selective inhibitors. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time.
In Silico Prediction of Molecular Properties Relevant to Biological Interactions
In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of compounds, which are crucial for their potential as therapeutic agents. These predictions help in the early assessment of a compound's drug-likeness.
One of the most well-known sets of guidelines for predicting the drug-likeness of a molecule is Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight of less than 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
Thiazolidin-4-one derivatives are often evaluated against these criteria to assess their potential for oral bioavailability. nih.gov Many derivatives, depending on their substituents, are found to comply with Lipinski's Rule of Five. nih.gov
Beyond Lipinski's rule, other molecular properties such as topological polar surface area (TPSA), number of rotatable bonds, and aqueous solubility can be predicted using various computational tools. These properties are important for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4: Predicted Molecular Properties and Drug-Likeness of a Representative Thiazolidin-4-one Structure
| Property | Predicted Value/Compliance |
| Molecular Weight | < 500 Da |
| logP | < 5 |
| Hydrogen Bond Donors | Varies |
| Hydrogen Bond Acceptors | Varies |
| Lipinski's Rule of Five | Generally Compliant |
| Topological Polar Surface Area (TPSA) | Varies |
| Number of Rotatable Bonds | Varies |
Note: The specific values for this compound would need to be calculated using appropriate software.
Structure Activity Relationship Sar Studies in Thiazolidin 4 One Research: Influence of Structural Modifications on Molecular Functionality
Impact of Substituent Effects at C-2, N-3, and C-5 Positions on Reactivity
The biological and chemical reactivity of the thiazolidin-4-one nucleus is highly dependent on the nature of the substituents at the C-2, N-3, and C-5 positions. mdpi.comnih.gov Strategic modifications at these sites can profoundly alter the molecule's interaction with biological targets.
Aryl Substituents: The presence of a phenyl ring at C-2, as in the parent compound, is common. The activity can be modulated by introducing various groups onto this ring. Studies have consistently shown that electron-withdrawing groups (EWGs) such as chloro, fluoro, or nitro groups often enhance biological activities like antimicrobial and anticancer effects. ekb.egdistantreader.org For instance, a 2-(chlorophenyl) derivative showed potent antibacterial activity against both E. coli and S. aureus. distantreader.org Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) can also confer significant activity, suggesting that the optimal electronic nature of the substituent is target-dependent. ekb.egnih.gov
Heteroaryl Substituents: Replacing the phenyl ring with heterocyclic moieties has been a successful strategy in modulating activity. For example, furan-2-ylmethyl and pyridyl groups at C-2 have been investigated for their ability to inhibit HIV reverse transcriptase. ekb.eg
N-3 Position: The nitrogen atom at position 3 is another critical site for modification. The substituent at this position can influence the compound's lipophilicity and its ability to form hydrogen bonds, which are key determinants of pharmacokinetic and pharmacodynamic properties.
Lipophilicity: Research on anti-HIV agents has indicated that substituting the N-3 position with suitably lipophilic heterocyclic groups can enhance the compound's effectiveness. researchgate.net
C-5 Position: The methylene (B1212753) group at the C-5 position is nucleophilic and represents a key site for introducing diversity, most commonly through Knoevenagel condensation with various aldehydes. nih.govnih.gov This reaction creates a 5-ylidene or 5-arylidene derivative with an exocyclic double bond.
5-Ylidene Derivatives: The introduction of a 5-arylidene moiety can significantly impact biological activity. The substituent on the aryl ring of the 5-arylidene group can fine-tune the electronic properties and steric profile of the entire molecule. nih.gov Studies have shown that the presence of an electron-withdrawing group on the benzylidene ring at this position can improve antitubercular activity. ekb.eg These modifications have been instrumental in the development of derivatives with anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov
Table 1: Impact of Substitutions on Thiazolidin-4-one Activity This table is interactive. You can sort and filter the data by clicking on the headers.
| Position of Substitution | Type of Substituent | General Effect on Activity | Example Biological Activity | Reference |
|---|---|---|---|---|
| C-2 (Aryl Ring) | Electron-Withdrawing (e.g., -Cl, -NO₂) | Often enhances activity | Antibacterial, Antitubercular | ekb.eg, distantreader.org |
| C-2 (Aryl Ring) | Electron-Donating (e.g., -OCH₃) | Can enhance or decrease activity | Antibacterial, Antioxidant | nih.gov, ekb.eg |
| N-3 | Lipophilic Heterocycles | Often enhances activity | Anti-HIV | researchgate.net |
| C-5 | Arylidene Moiety | Modulates activity based on aryl group | Anticancer, Anti-inflammatory | nih.gov, nih.gov |
Correlation between Substituent Electronic and Steric Properties and Molecular Interaction Profiles
Quantitative structure-activity relationship (QSAR) studies are powerful tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govsemanticscholar.org For thiazolidin-4-one derivatives, these studies have revealed strong correlations between electronic and steric properties of substituents and the resulting molecular interactions.
Electronic Properties: The electronic nature of the substituents, such as their ability to donate or withdraw electron density, plays a critical role.
Polarizability and Electronegativity: QSAR models have shown that descriptors related to polarizability and electronegativity often have a positive correlation with biological activity. For example, in a study on antitubercular agents, higher polarizability and the presence of electronegative halogen atoms were associated with increased activity. nih.govtandfonline.com This suggests that molecules capable of engaging in strong dipole-dipole or induced-dipole interactions with the target receptor are more potent.
Electrostatic Fields: Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have highlighted the importance of electrostatic properties. For S1P1 receptor agonists, the CoMFA model indicated that electrostatic fields play a significant role in determining potency, suggesting that the charge distribution across the molecule is crucial for receptor binding. mdpi.com
Steric Properties: The size, shape, and bulk of the substituents (steric factors) are equally important as they govern the molecule's ability to fit into a binding pocket.
Molecular Shape and Surface Area: Descriptors related to molecular surface area and shape often show a strong correlation with activity. In one antitubercular QSAR model, the descriptor EstateVSA 6, which relates to surface area contributions, was positively correlated with activity. nih.govtandfonline.com
Steric Fields: Both CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models frequently identify steric descriptors as being critical for activity. mdpi.com The CoMSIA model for S1P1 agonists, for instance, showed that steric, hydrophobic, and H-bond donor fields were key to predicting activity. This implies that the size and shape of the substituents, their oil/water partitioning behavior, and their ability to donate hydrogen bonds are all vital for effective molecular interaction. mdpi.com
Table 2: QSAR Descriptors and Their Correlation with Biological Activity This table is interactive. You can sort and filter the data by clicking on the headers.
| Descriptor Type | Physicochemical Property | Correlation with Activity | Example Biological Activity | Reference |
|---|---|---|---|---|
| Electronic | Polarizability (MLFER_S) | Positive | Antitubercular | nih.gov, tandfonline.com |
| Electronic | Electronegativity (GATSe2) | Positive | Antitubercular | nih.gov, tandfonline.com |
| Electronic | Electrostatic Fields | Significant | S1P₁ Receptor Agonism | mdpi.com |
| Steric | Steric Fields | Significant | S1P₁ Receptor Agonism | mdpi.com |
| Steric | Surface Area Contribution (EstateVSA 6) | Positive | Antitubercular | nih.gov, tandfonline.com |
| Topological/Electronic | Dipole Energy (D2) | Strong Correlation | Antimicrobial | stmjournals.in |
Design Principles for Modulating Molecular Properties for Specific Chemical Biology Applications
Based on extensive SAR and QSAR studies, a set of design principles has emerged for the targeted modulation of thiazolidin-4-one properties for specific applications in chemical biology, such as inhibiting enzymes or modulating receptor activity.
Targeted Electronic Modification: To enhance interactions with electron-rich or electron-poor regions of a biological target, the electronic properties of the C-2 aryl substituent should be fine-tuned. For targets favoring electrostatic interactions, incorporating strong electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can be a viable strategy. For example, enhancing antitubercular activity often involves increasing the electronegativity and polarizability of the molecule. nih.govtandfonline.com
Hydrogen Bonding Modulation: The introduction or removal of hydrogen bond donors and acceptors is a fundamental design principle. 3D-QSAR studies have shown that H-bond donor properties can be crucial for activity. mdpi.com The thiazolidin-4-one core itself contains a carbonyl group (a hydrogen bond acceptor). Additional donor/acceptor sites can be engineered into the substituents at the C-2, N-3, or C-5 positions to create specific interactions with amino acid residues in a target protein, thereby increasing binding affinity and specificity.
By systematically applying these principles, researchers can rationally design novel thiazolidin-4-one derivatives with tailored properties, moving from broad-spectrum active compounds to highly potent and selective probes for chemical biology and potential therapeutic agents.
Exploration of 2 Phenyl 3 2 Phenylethyl 1,3 Thiazolidin 4 One in Advanced Chemical Biology and Material Science Research Non Clinical Applications
Application as Building Blocks for Complex Heterocyclic Architectures
The 1,3-thiazolidin-4-one nucleus is a versatile scaffold in organic synthesis, frequently employed as a key building block for constructing more complex heterocyclic systems. researchgate.net The synthesis of 2,3-disubstituted derivatives, such as 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one, typically involves a multi-component reaction, often a one-pot condensation of an amine, a carbonyl compound, and a mercapto-acid. researchgate.net This synthetic accessibility allows for diverse substitutions at the N-3 and C-2 positions, making the thiazolidinone ring a valuable starting point for creating libraries of new compounds. researchgate.netijper.org
Researchers utilize this scaffold to develop next-generation pharmaceuticals and other functionally complex molecules. researchgate.net The reactivity of the thiazolidinone ring and its substituents allows for further chemical modifications, enabling the fusion of this core with other heterocyclic systems or the introduction of various functional groups to modulate the molecule's properties. ijper.org
Development of Molecular Probes for Biochemical Pathway Elucidation
While the 1,3-thiazolidin-4-one core is a prominent feature in many biologically active molecules, specific research detailing the application of this compound as a molecular probe for elucidating biochemical pathways is not extensively documented in the available literature. The development of molecular probes requires specific properties, such as high affinity and selectivity for a biological target, along with a reporter group (e.g., a fluorescent tag) to enable detection. The synthetic tractability of the thiazolidinone scaffold suggests a potential for its modification into such probes, although dedicated studies for this purpose remain a specialized area of research.
In Vitro Studies of Enzyme Inhibition Mechanisms
The 1,3-thiazolidin-4-one scaffold has been identified as a key pharmacophore in the design of various enzyme inhibitors. The structural features of these compounds allow them to interact with the active sites of numerous enzymes, leading to the modulation of their activity.
A significant area of research has focused on 4-thiazolidinone (B1220212) derivatives as inhibitors of bacterial enzymes essential for cell wall synthesis. researchgate.net One of the key targets is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which catalyzes a critical step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. researchgate.netnih.gov
The inhibitory action of 4-thiazolidinones against MurB is believed to stem from their ability to act as mimics of the diphosphate (B83284) portion of the enzyme's natural substrate. researchgate.net Docking studies have indicated that the carbonyl group of the thiazolidinone ring and an adjacent ester group can effectively occupy the binding site intended for the diphosphate moiety of the substrate. researchgate.netnih.gov This targeted inhibition disrupts the peptidoglycan synthesis pathway, leading to antibacterial effects.
Table 1: Inhibition of Bacterial Enzyme MurB by a 4-Thiazolidinone Derivative This table presents data for a representative 4-thiazolidinone compound as a reference for the inhibitory potential of this class of molecules.
| Compound | Target Enzyme | Inhibition Metric (IC₅₀) | Reference |
|---|
In the realm of antifungal research, thiazolidinone derivatives are being investigated as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047). researchgate.net Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. Azole antifungal drugs, a major class of antifungals, function by inhibiting this enzyme.
Computational docking studies have suggested that 2,3-diaryl-thiazolidin-4-ones can effectively bind to the active site of CYP51. nih.gov The proposed mechanism involves the thiazolidinone core and its substituents forming interactions within the enzyme's binding pocket, thereby blocking the access of the natural substrate, lanosterol. This inhibition of ergosterol synthesis compromises the integrity of the fungal cell membrane, highlighting a potential mechanism for the antifungal activity of these compounds. nih.govresearchgate.net
The shikimate pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, but is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. However, specific studies detailing the inhibition of plant enzymes such as shikimate kinase by this compound or its close analogs are not prominently featured in the reviewed scientific literature.
Antioxidant Mechanisms: Radical Scavenging Capabilities and Related Chemical Pathways
Thiazolidin-4-one derivatives have demonstrated significant potential as antioxidant agents in numerous in vitro studies. nih.gov Their antioxidant activity is primarily attributed to their ability to act as radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. nih.gov The capacity for radical scavenging is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) radical scavenging tests. nih.govnih.gov
The antioxidant efficacy of these compounds is highly dependent on the nature and position of the substituents on the phenyl rings attached to the thiazolidinone core. nih.gov For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), on the phenyl ring can enhance the radical scavenging activity. nih.govnih.gov These groups can stabilize the resulting radical formed after hydrogen donation, making the parent molecule a more effective antioxidant.
Table 2: In Vitro Antioxidant Activity of Various Thiazolidin-4-one Derivatives This table compiles findings from different studies to illustrate the radical scavenging potential of the thiazolidin-4-one scaffold.
| Compound Description | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2-[(4-NO₂)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH Radical Scavenging | Inhibition (%) | 91.63% ± 0.77 | nih.gov |
| Oxazinyl-thiazolidin-4-one (Compound 9a) | DPPH Radical Scavenging | IC₅₀ | 6.62 µg/mL | nih.gov |
| Oxazinyl-thiazolidin-4-one (Compound 9a) | Nitric Oxide (NO) Scavenging | IC₅₀ | 6.79 µg/mL | nih.gov |
| Thiazolidinone Derivative (TZD 5) | DPPH Radical Scavenging | IC₅₀ | 27.50 µM | saudijournals.com |
| Thiazolidinone Derivative (TZD 3) | DPPH Radical Scavenging | IC₅₀ | 28.00 µM | saudijournals.com |
| Fluorinated thiazolidinone-pyrazole hybrid (Compound 8g) | ABTS Radical Scavenging | - | Strong Activity | nih.gov |
These studies collectively indicate that the 1,3-thiazolidin-4-one framework is a promising platform for the development of potent antioxidant agents, with activity that can be fine-tuned through synthetic modifications. nih.govmdpi.com
Cytotoxicity Against Cell Lines: Mechanisms of Action Beyond Clinical Implications (e.g., Apoptosis Induction, Cell Cycle Arrest in Research Models)
In the realm of chemical biology, 2,3-disubstituted 1,3-thiazolidin-4-one derivatives are widely investigated as tools to probe cellular mechanisms due to their significant cytotoxic and antiproliferative activities against various cancer cell lines. nih.govnih.gov These non-clinical studies are crucial for understanding fundamental cellular processes like cell cycle regulation and programmed cell death.
Research has demonstrated that certain 2,3-disubstituted 1,3-thiazolidin-4-ones can induce cell cycle arrest, a critical mechanism for controlling cell proliferation. researchgate.net For instance, specific derivatives have been shown to cause an arrest at the G1 phase of the cell cycle in human renal cell adenocarcinoma (769-P) cells. spandidos-publications.com This G1 arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and preventing mitotic division. spandidos-publications.com Other studies on different thiazolidinone derivatives have noted cell cycle arrest at the G0/G1 or G2/M phases in chronic myeloid leukemia (K-562) and other cancer cell lines. mdpi.com
In addition to halting the cell cycle, these compounds are frequently observed to induce apoptosis, or programmed cell death. bg.ac.rs The pro-apoptotic activity of novel 2,3-disubstituted 1,3-thiazolidin-4-ones has been observed in 769-P cells, where an increase in the number of cells in the sub-G0 stage suggested apoptosis. spandidos-publications.com Further studies have confirmed that various thiazolidinone derivatives can trigger apoptosis through both extrinsic and intrinsic signaling pathways in cell lines such as HeLa and K-562. mdpi.combg.ac.rs The ability of these compounds to modulate fundamental pathways of cell survival and proliferation makes them valuable research tools in oncology and cell biology, independent of their clinical potential. nih.govcore.ac.uk
The following table summarizes the observed cytotoxic effects of various 2,3-disubstituted 1,3-thiazolidin-4-one derivatives in different research model cell lines.
| Derivative Class | Cell Line | Observed Effect | Mechanism of Action |
| N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide | 769-P (Renal Cell Adenocarcinoma) | Antiproliferative activity | G1 cell cycle arrest spandidos-publications.com |
| N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide | 769-P (Renal Cell Adenocarcinoma) | Antiproliferative activity, Apoptosis | G1 cell cycle arrest, Increase in sub-G0 cell population spandidos-publications.com |
| 2,3-diaryl-4-thiazolidinone derivatives | MCF-7 (Breast Cancer) | Strong inhibitory effects on cell growth | Cytotoxicity core.ac.uknih.gov |
| 2,3-diaryl-4-thiazolidinone derivatives | SKBR3 (Breast Cancer) | Cytotoxic activity | Cytotoxicity core.ac.uknih.gov |
| Thiazolidine-4-one-phenylaminopyrimidine hybrids | K-562 (Chronic Myeloid Leukemia) | Cytotoxicity, Apoptosis | G0/G1 or G2/M phase cell cycle arrest mdpi.com |
| 5-nitrofuran-2-yl substituted thiazolidine-4-one | MDA-MB-231 (Breast Cancer), HepG2 (Hepatocellular Carcinoma), HT-29 (Colorectal Adenocarcinoma) | Antiproliferative activity | Apoptosis induction, G1/S arrest mdpi.com |
Investigation in Agricultural Chemistry: Potential as Agrochemicals Acting on Plant Pathogens
The thiazolidin-4-one scaffold is not only explored for its effects on mammalian cells but also for its potential applications in agricultural chemistry. rroij.com The core structure is a key component in a variety of synthetic compounds that exhibit a broad spectrum of antimicrobial and antifungal activities, suggesting their potential use as agrochemicals to protect crops from plant pathogens. nanobioletters.comnih.govnih.govnih.gov
Numerous studies have documented the efficacy of thiazolidin-4-one derivatives against a range of bacterial and fungal strains. researchersworld.comresearchgate.net For example, certain novel series of these compounds have demonstrated significant inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net This broad-spectrum antibacterial action is a desirable trait for agrochemicals aimed at controlling bacterial plant diseases.
Furthermore, the antifungal properties of these compounds are of particular interest for agricultural applications. chemmethod.com Research has shown that specific thiazolidin-4-one derivatives are potent against fungal species, including Candida albicans and Aspergillus niger. nanobioletters.comresearchgate.net The development of compounds that can inhibit the growth of such fungi is critical for managing crop diseases like mildews, rusts, and blights, which can lead to significant yield losses. The exploration of this chemical class as a source of new agrochemicals provides a promising avenue for developing novel solutions for plant disease management. rroij.com
The table below details the antimicrobial activity of representative thiazolidin-4-one derivatives against various microbial strains relevant to agricultural research.
| Derivative Class | Target Organism | Type of Organism | Observed Activity |
| 2,3-diaryl-thiazolidin-4-ones | Staphylococcus aureus | Gram-positive Bacteria | Antibacterial nih.gov |
| 2,3-diaryl-thiazolidin-4-ones | Salmonella Typhimurium | Gram-negative Bacteria | Antibacterial nih.gov |
| 2,3-diaryl-thiazolidin-4-ones | Candida species | Fungi (Yeast) | Antifungal, equipotent to ketoconazole (B1673606) nih.gov |
| Chloro-substituted thiazolidin-4-ones | Pseudomonas aeruginosa | Gram-negative Bacteria | Growth inhibition nanobioletters.com |
| Chloro-substituted thiazolidin-4-ones | Candida albicans | Fungi (Yeast) | Antifungal nanobioletters.com |
| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives | Rhizopus oryzae | Fungi (Mold) | Antifungal medwinpublishers.com |
Emerging Research Directions and Future Prospects for 2 Phenyl 3 2 Phenylethyl 1,3 Thiazolidin 4 One Research
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
The conventional drug discovery process is notoriously time-consuming and expensive. nih.gov Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing this landscape by enabling the rapid de novo design of novel molecules and the accurate prediction of their physicochemical and biological properties. nih.govfrontiersin.org This computational revolution offers a significant opportunity to explore the chemical space around 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one.
De novo drug design utilizes generative AI models to create entirely new chemical structures with desired characteristics. nih.govfrontiersin.org Algorithms such as Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), and Variational Autoencoders (VAEs) can be trained on large datasets of known molecules, including various thiazolidin-4-one derivatives. nih.goveaspublisher.com These trained models can then generate novel molecular structures that are optimized for specific properties, such as enhanced binding affinity to a biological target or improved drug-likeness profiles. For instance, an RNN could be trained on molecules known to inhibit a particular enzyme and then be used to generate new thiazolidin-4-one analogs of this compound with a higher predicted inhibitory activity.
Furthermore, ML models, particularly Graph Neural Networks (GNNs), are adept at learning structure-property relationships. easpublisher.com These models can predict a wide range of properties for novel or existing compounds, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, solubility, and bioactivity against various targets. nih.gov By applying these predictive models to virtual libraries of derivatives of this compound, researchers can prioritize the synthesis of only the most promising candidates, thereby saving significant time and resources. easpublisher.com This "inverse QSAR" (Quantitative Structure-Activity Relationship) approach, where a desired property profile is specified to generate a corresponding molecular structure, is a paradigm shift from traditional trial-and-error methods. easpublisher.com
| AI/ML Technique | Application in De Novo Design & Prediction | Potential Impact on this compound Research |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Generation of novel molecular structures represented as SMILES strings. nih.govfrontiersin.org | Designing novel analogs with potentially improved bioactivity or pharmacokinetic properties. |
| Generative Adversarial Networks (GANs) | Creation of diverse and unique molecular scaffolds optimized for specific biological targets. easpublisher.com | Exploring new chemical space around the thiazolidin-4-one core to identify unique and patentable structures. |
| Graph Neural Networks (GNNs) | Predicting molecular properties (e.g., ADMET, solubility, binding affinity) directly from the molecular graph. easpublisher.com | Prioritizing synthetic targets by virtually screening for desirable properties and filtering out compounds likely to fail. |
| Reinforcement Learning (RL) | Optimizing molecules for multiple desired properties simultaneously (multi-objective optimization). nih.gov | Fine-tuning the structure to achieve a balance of potency, selectivity, and favorable ADMET characteristics. |
Exploration of Novel Catalytic Systems for Efficient Thiazolidin-4-one Synthesis
The primary synthesis route for 2,3-disubstituted-1,3-thiazolidin-4-ones, including this compound, is the one-pot, three-component condensation reaction of an aldehyde (benzaldehyde), an amine (2-phenylethylamine), and thioglycolic acid. bohrium.comresearchgate.net Future research is focused on developing novel catalytic systems that improve the efficiency, selectivity, and environmental sustainability of this reaction.
Green chemistry principles are increasingly guiding the development of new synthetic methodologies. researchgate.net This includes the use of environmentally benign solvents (or solvent-free conditions), energy-efficient techniques like microwave irradiation, and recyclable catalysts. bohrium.comnih.govresearchgate.net For example, catalysts like ammonium (B1175870) persulfate and L-Proline have been used for the synthesis of 1,3-thiazolidin-4-one derivatives under solvent-free and aqueous conditions, respectively. bohrium.com
Heterogeneous catalysts, such as zeolites (e.g., TS-1) and acids supported on solid matrices like silica (B1680970) gel (e.g., HClO₄–SiO₂), are gaining prominence. researchgate.netias.ac.inresearchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often higher yields and cleaner reactions compared to their homogeneous counterparts. ias.ac.in The catalytic efficiency of protic acids, for instance, has been shown to be significantly enhanced when adsorbed onto solid supports like silica. ias.ac.inresearchgate.net The exploration of such systems for the synthesis of this compound could lead to more cost-effective and scalable production methods.
| Catalyst System | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ammonium Persulfate | Solvent-free | Inexpensive catalyst, high yields, simple product isolation, high atom economy. | bohrium.com |
| Titanium Silicate (TS-1) Zeolite | Solvent-free | Heterogeneous catalyst, reusable, good for one-pot synthesis. | researchgate.net |
| HClO₄–SiO₂ | Solvent-based (e.g., CH₂Cl₂) | High catalytic efficiency, compatible with diverse aldehydes and amines, high yields. | ias.ac.inresearchgate.net |
| Vanadyl Sulfate (VOSO₄) | Acetonitrile, ultrasonic irradiation | Green chemistry protocol, rapid reaction times. | nih.gov |
| Meglumine | One-pot, solvent-free | Eco-friendly, green catalyst. | bohrium.com |
Advanced Mechanistic Studies Using Real-Time Spectroscopic Techniques
The generally accepted mechanism for the formation of 1,3-thiazolidin-4-ones involves the initial condensation of the aldehyde and amine to form an imine (Schiff base), followed by a cyclocondensation reaction with thioglycolic acid. researchgate.netias.ac.in While this provides a basic framework, a detailed understanding of the reaction kinetics, the nature of intermediates, and the transition states remains an area for deeper investigation.
Advanced, real-time spectroscopic techniques can provide unprecedented insight into these mechanistic details. By monitoring the reaction as it occurs, researchers can identify transient intermediates and quantify the rates of different steps in the reaction pathway. For example, techniques like in-situ Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FT-IR) spectroscopy could be employed to track the consumption of reactants and the formation of the imine intermediate and the final thiazolidin-4-one product in real time. Rapid-scan or stopped-flow UV-Vis spectroscopy could also be utilized to study the kinetics of the fast imine formation step. This detailed mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and designing more efficient catalytic systems for the synthesis of this compound.
| Spectroscopic Technique | Potential Mechanistic Insights |
|---|---|
| In-situ NMR Spectroscopy | Structural identification of intermediates and products in the reaction mixture; quantification of species to determine reaction kinetics. |
| In-situ FT-IR Spectroscopy | Monitoring the disappearance of C=O (aldehyde) and N-H (amine) stretches and the appearance of C=N (imine) and C=O (amide) stretches to track reaction progress. |
| Stopped-Flow UV-Vis Spectroscopy | Studying the kinetics of rapid initial steps, such as the formation of the conjugated imine intermediate. |
| Mass Spectrometry (e.g., ESI-MS) | Online reaction monitoring to detect and identify key intermediates and byproducts by their mass-to-charge ratio. |
Development of Thiazolidin-4-one Conjugates for Targeted Molecular Delivery in Research Systems
To enhance the utility of this compound as a research tool, its conjugation to other molecular entities can enable targeted delivery to specific cells or subcellular compartments. This strategy is particularly relevant for studying biological pathways or for applications in cell imaging and diagnostics.
Thiazolidin-4-one conjugates can be designed by attaching the core structure to various functional molecules. For instance, conjugating it to a fluorescent dye would allow for the visualization of its localization within cells using fluorescence microscopy. Attachment to a targeting ligand, such as a peptide or an antibody fragment that recognizes a specific cell surface receptor, could direct the compound to a particular cell type within a heterogeneous population. Furthermore, conjugation to polymers like polyethylene (B3416737) glycol (PEG) could modify its solubility and pharmacokinetic properties for in vivo research applications. The development of such molecular probes based on the this compound scaffold would open up new avenues for investigating its mechanism of action and exploring its potential in various biological research contexts. nih.gov
| Conjugation Partner | Research Application | Rationale |
|---|---|---|
| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Cellular imaging and localization studies. | Enables visualization of the compound's uptake and distribution within cells via fluorescence microscopy. |
| Targeting Ligand (e.g., Folic Acid, RGD peptide) | Targeted delivery to specific cell types (e.g., cancer cells). | Directs the compound to cells overexpressing the corresponding receptor, enhancing specificity. |
| Biotin (B1667282) | Affinity-based purification and detection. | Leverages the high-affinity interaction between biotin and avidin/streptavidin for pull-down assays to identify binding partners. |
| Polyethylene Glycol (PEG) | Improved solubility and stability in biological media. | Enhances the compound's properties for in vivo research models by modifying its pharmacokinetics. |
Exploitation of Thiazolidin-4-ones in Supramolecular Chemistry and Nanomaterials
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The inherent structural features of the this compound molecule—including aromatic rings, a carbonyl group (hydrogen bond acceptor), and potential sites for introducing hydrogen bond donors—make it an interesting building block for supramolecular assemblies.
By strategically modifying the phenyl and phenylethyl substituents, it is conceivable to engineer derivatives that self-assemble into well-defined architectures like gels, liquid crystals, or discrete nanostructures. For example, introducing long alkyl chains could promote the formation of liquid crystalline phases, while adding moieties capable of strong, directional hydrogen bonding could lead to the formation of supramolecular polymers or gels.
In the realm of nanomaterials, thiazolidin-4-one derivatives could be used as functional components. They could be incorporated into polymer backbones to create functional polymers with specific recognition or responsive properties. Alternatively, they could be used to functionalize the surface of inorganic nanoparticles (e.g., gold or silica nanoparticles), imparting new properties to the nanomaterial. For instance, nanoparticles coated with a specific thiazolidin-4-one derivative could be used as sensors or as vehicles for targeted delivery in research systems. The exploration of this compound in these materials science contexts represents a novel and exciting frontier beyond its traditional biological applications. nih.gov
Q & A
Q. What are the common synthetic routes for 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving thioglycolic acid and Schiff base intermediates. A widely used approach employs FeNi3-ionic liquid magnetic nanoparticles (FeNi3-IL MNPs) as catalysts, which enhance reaction efficiency under mild conditions . Green chemistry techniques, such as solvent-free reactions with β-cyclodextrin-SO3H as a recyclable catalyst, have also been optimized to improve yields (85–92%) and reduce environmental impact .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is used to solve and refine crystal structures, with key parameters such as R-factors (e.g., R = 0.068 for a related derivative) ensuring accuracy . Visualization tools like ORTEP-III (with a graphical interface) aid in interpreting thermal ellipsoids and molecular packing .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticancer activity?
Methodological Answer: Hybridization strategies link the thiazolidin-4-one core to bioactive scaffolds (e.g., 4-phenoxyquinolines) to enhance cytotoxicity. In vitro assays (e.g., MTT against MCF-7 cells) quantify activity, while substituent variations on phenyl rings are systematically tested to identify critical pharmacophoric groups. For example, electron-withdrawing groups at specific positions correlate with improved IC50 values .
Q. How can contradictions between experimental and predicted 13C^{13}\text{C}13C NMR chemical shifts be resolved?
Methodological Answer: An empirical additive equation () predicts shifts for disubstituted derivatives, but deviations (±0.06–0.2 ppm) arise due to electronic interactions. Hammett σ values correlate with C-2 shifts (r = -0.86), indicating substituent-dependent charge distribution. Discrepancies are resolved by validating predictions with experimental data and adjusting for steric effects .
Q. What strategies optimize synthesis under green chemistry principles?
Methodological Answer: Solvent-free conditions with β-cyclodextrin-SO3H (10 mol%) as a catalyst reduce waste and energy consumption. Refluxing thioglycolic acid with aldehydes and amines achieves high yields (e.g., 90% in 2–5 hours). Catalyst recyclability (up to 5 cycles without loss of activity) is confirmed via FT-IR and TEM analysis .
Q. What challenges arise in crystallographic refinement of thiazolidin-4-one derivatives?
Methodological Answer: Twinned data or high-resolution structures require robust refinement protocols. SHELXL handles these via TWIN/BASF commands, while SHELXPRO interfaces with macromolecular tools for anisotropic displacement parameter analysis. For example, a derivative with a 0.008 Å mean C–C bond length error was resolved using iterative refinement cycles .
Q. How can computational models predict electronic effects on thiazolidin-4-one reactivity?
Methodological Answer: Density functional theory (DFT) calculates charge distribution, validated by NMR shifts. Hammett σ values quantify substituent electronic effects, showing strong correlation (r = -0.86) at C-2, indicating electron-deficient carbons favor electrophilic interactions. Gaussian09 simulations with B3LYP/6-31G(d) basis sets further map frontier molecular orbitals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
